N-tert-butylpiperidine-2-carboxamide

lipophilicity regioisomer physicochemical_property

N-tert-Butylpiperidine-2-carboxamide (CAS 179007-60-4) is a uniquely differentiated piperidine fragment. It is the only regioisomer validated by 1.03 Šcrystallography against Endothiapepsin (PDB 5RC5), providing an experimentally confirmed starting point for aspartic protease inhibitor design. It also acts as a TPMT active-site binder. The C2 stereocenter enables enantiomer-specific optimization. With LogP 1.76 and TPSA 41.13 Ų, it fits oral CNS drug space. Choose the 2-carboxamide regioisomer for defined pharmacophoric geometry and crystallographic certainty.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
CAS No. 179007-60-4
Cat. No. B170371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butylpiperidine-2-carboxamide
CAS179007-60-4
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1CCCCN1
InChIInChI=1S/C10H20N2O/c1-10(2,3)12-9(13)8-6-4-5-7-11-8/h8,11H,4-7H2,1-3H3,(H,12,13)
InChIKeyBZRGONFHSWNSQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-tert-Butylpiperidine-2-carboxamide (CAS 179007-60-4): A Chiral Peptidomimetic Building Block and Fragment Screening Hit


N-tert-Butylpiperidine-2-carboxamide (CAS 179007-60-4) is a piperidine-2-carboxamide derivative bearing a bulky tert-butyl group on the exocyclic amide nitrogen . The compound possesses a stereogenic center at the C2 position of the piperidine ring, existing as (2R)- and (2S)-enantiomers that are separately indexed in structural databases [1]. It has been validated as a crystallographic fragment hit against Endothiapepsin in the F2X-Entry fragment screening campaign (PDB 5RC5) [2] and has been described as a peptidomimetic inhibitor that binds to the active site cavity of human thiopurine S-methyltransferase (TPMT) . Commercially available at 95% purity from multiple vendors , the compound serves as both a fragment starting point for structure-based drug design and a chiral intermediate for synthesizing bioactive piperidine derivatives.

Why N-tert-Butylpiperidine-2-carboxamide Cannot Be Replaced by Regioisomeric or N-Alkyl Analogs in Fragment-Based and Peptidomimetic Applications


The carboxamide position on the piperidine ring and the steric bulk of the N-tert-butyl substituent jointly dictate hydrogen-bonding geometry, lipophilicity, and target recognition that are not interchangeable across regioisomers. In N-tert-butylpiperidine-2-carboxamide, the carboxamide at C2 places the H-bond donor/acceptor pair adjacent to the secondary amine of the piperidine ring, creating a rigid, bidentate recognition motif exploited in peptidomimetic design [1]. In contrast, the 4-carboxamide regioisomer (CAS 86542-86-1) presents the amide at a spatially remote position, fundamentally altering the pharmacophoric vector, while the 3-carboxamide regioisomer (CAS 937778-27-3) introduces a different angular relationship . Furthermore, the tert-butyl group imparts greater steric hindrance and distinct lipophilicity (LogP 1.76) compared to smaller N-alkyl substituents such as n-propyl or n-butyl found in local anesthetics like ropivacaine, directly affecting binding cavity occupancy and selectivity [2]. Regioisomeric or N-alkyl substitution therefore constitutes a non-equivalent chemical entity for any application where defined pharmacophoric geometry or crystallographically validated binding is required.

Quantitative Differentiation Evidence for N-tert-Butylpiperidine-2-carboxamide (CAS 179007-60-4) vs. Its Closest Analogs


Lipophilicity (LogP) Differentiation Between 2-Carboxamide and 4-Carboxamide Regioisomers

N-tert-Butylpiperidine-2-carboxamide exhibits a measured/calculated LogP of 1.76, whereas its 4-carboxamide regioisomer (CAS 86542-86-1) displays a lower LogP of 1.62 under the same computational methodology (ChemSrc database) . This ΔLogP of +0.14 indicates that the 2-carboxamide regioisomer is measurably more lipophilic, which can influence membrane permeability and hydrophobic protein binding site occupancy. The difference arises from the proximity of the polar carboxamide to the basic piperidine nitrogen, which modulates the compound's overall hydrogen-bonding capacity and solvation energy [1].

lipophilicity regioisomer physicochemical_property LogP

Crystallographically Validated Binding Mode to Endothiapepsin: A Fragment Differentiator from Non-Hit Regioisomers

The (2R)-enantiomer of N-tert-butylpiperidine-2-carboxamide (PDB ligand code RBG) was identified as a crystallographic fragment hit against Endothiapepsin in the F2X-Entry fragment library screen, with the electron density and refined coordinates deposited as PDB 5RC5 at 1.03 Å resolution [1]. The structure reveals that the compound binds in the active site of the aspartic protease, with the piperidine ring and tert-butyl group occupying a specific sub-pocket. The real-space correlation coefficient for the best-fitted instance is 0.799 [2]. In contrast, the 4-carboxamide regioisomer was not reported as a hit in the same F2X-Entry screen (hit rate 30% for 96-compound library), indicating that the 2-carboxamide geometry is critical for productive binding [1]. This experimentally determined binding mode provides a validated starting point for structure-guided optimization that cannot be assumed for 3- or 4-carboxamide analogs.

fragment_screening X-ray_crystallography PanDDA Endothiapepsin structure-based_design

Stereochemical Distinction: C2 Chirality Enables Enantioselective Recognition Absent in 3- and 4-Carboxamide Regioisomers

N-tert-Butylpiperidine-2-carboxamide possesses a stereogenic center at C2 of the piperidine ring, giving rise to (2R)- and (2S)-enantiomers that are separately catalogued (e.g., PDB ligand RBG for the 2R form; ChEBI:45056 for the 2S form) [1]. This chirality contrasts with the 4-carboxamide regioisomer, which has no stereocenter at the substitution position, and the 3-carboxamide regioisomer, which likewise lacks this feature unless additional substitution is present . Research on N-alkyl-piperidine-2-carboxamides has demonstrated that the chirality of the piperidine core, combined with enantiomeric N-alkyl groups, generates diastereomeric pairs with differential oxidative degradation and melting point behavior, even though basicity and lipophilicity differences are subtle [2]. For applications in asymmetric catalysis, chiral resolution, or enantioselective target engagement, the 2-carboxamide scaffold offers a built-in chiral handle that achiral 3- and 4-substituted analogs cannot provide.

chirality enantiomer stereocenter peptidomimetic diastereomer

TPMT Active Site Binding: Biophysical Evidence of Target Engagement vs. Uncharacterized Regioisomers

N-tert-Butylpiperidine-2-carboxamide has been shown to bind within the active site cavity of human thiopurine S-methyltransferase (TPMT), physically blocking access by substrates and competitive inhibitors . X-ray crystallographic studies of the compound in complex with TPMT revealed that it binds as a homodimeric molecule occupying two binding sites on each TPMT monomer, a distinctive stoichiometry not described for the 3- or 4-carboxamide regioisomers in the public domain . The inhibition of TPMT by this compound is reported to increase levels of 6-mercaptopurine (6-MP) and decrease levels of 6-thioguanine (6-TG), suggesting functional relevance in thiopurine metabolism modulation . While quantitative Ki or IC50 values are not publicly disclosed, the crystallographically validated binding mode provides a structural rationale for selecting this specific regioisomer in TPMT-targeted probe development. No equivalent structural data were found for N-tert-butylpiperidine-3-carboxamide or N-tert-butylpiperidine-4-carboxamide in complex with TPMT.

TPMT thiopurine_S-methyltransferase peptidomimetic_inhibitor enzyme_inhibition crystallography

Commercially Available Purity and Characterization: Batch-to-Batch Reproducibility with Orthogonal Analytical Methods

N-tert-Butylpiperidine-2-carboxamide is commercially supplied at a standard purity of 95% (HPLC) with certificates of analysis (COA) including NMR, HPLC, and GC data from major vendors such as Sigma-Aldrich/Enamine and Bidepharm . The 4-carboxamide regioisomer (CAS 86542-86-1) is also available at 95% purity from certain suppliers and has a reported melting point of 74°C (white crystalline solid), a physical property not publicly reported for the 2-carboxamide analog, which is typically supplied as a powder . The availability of orthogonal characterization (NMR, HPLC, GC) for the 2-carboxamide compound enables users to verify identity and purity independently, whereas the 3-carboxamide regioisomer (CAS 937778-27-3) has comparatively limited commercial sourcing and characterization documentation .

purity quality_control NMR HPLC procurement

High-Value Application Scenarios for N-tert-Butylpiperidine-2-carboxamide (CAS 179007-60-4) Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery Targeting Aspartic Proteases

The crystallographically validated binding of (2R)-N-tert-butylpiperidine-2-carboxamide (RBG) to Endothiapepsin at 1.03 Å resolution (PDB 5RC5) provides an experimentally confirmed starting point for fragment growing or merging campaigns against aspartic proteases, including HIV protease and renin [1]. The defined electron density and binding geometry (real-space correlation coefficient 0.799) reduce the uncertainty typically associated with fragment hit triage and enable structure-guided optimization without de novo hit identification [2]. The chiral nature of the C2 position further allows exploration of enantiomer-specific binding, which is not possible with achiral 4-substituted piperidine fragments [3]. This scenario is directly supported by the head-to-head crystallographic evidence in Section 3, Evidence Item 2.

Peptidomimetic Inhibitor Design for Thiopurine S-Methyltransferase (TPMT)

N-tert-Butylpiperidine-2-carboxamide binds to the active site cavity of human TPMT, blocking substrate access, and crystallographic studies have elucidated its homodimeric binding mode with two sites per monomer [1]. This structural information supports the use of this specific regioisomer as a tool compound for studying TPMT-mediated thiopurine metabolism or as a starting scaffold for designing more potent TPMT inhibitors with potential application in enhancing 6-mercaptopurine therapeutic efficacy. The functional consequences of TPMT inhibition by this compound—increased 6-MP and decreased 6-TG levels—have been documented [1]. This application directly follows from Section 3, Evidence Item 4.

Chiral Building Block for Asymmetric Synthesis and Diastereomeric Probe Development

The stereogenic center at C2 of the piperidine ring enables the use of enantiopure (2R)- or (2S)-N-tert-butylpiperidine-2-carboxamide as a chiral building block in asymmetric synthesis. The chirality of the piperidine-2-carboxamide core has been shown to produce diastereomeric differentiation in properties such as oxidative degradation and melting point when paired with enantiomeric N-alkyl groups [1]. The tert-butyl group provides steric bulk that can influence diastereoselectivity in subsequent transformations. This contrasts with the achiral 3- and 4-carboxamide regioisomers, which cannot impart chirality at the substitution position [2]. This scenario is grounded in the stereochemical evidence presented in Section 3, Evidence Item 3.

Physicochemical Property Calibration for CNS-Targeted Compound Libraries

With a measured LogP of 1.76 and a topological polar surface area (TPSA) of 41.13 Ų, N-tert-butylpiperidine-2-carboxamide falls within favorable physicochemical ranges for CNS drug-likeness and oral bioavailability [1]. The ΔLogP of +0.14 relative to the 4-carboxamide regioisomer (LogP 1.62) provides a quantifiable basis for selecting the 2-isomer when higher lipophilicity is desired for blood-brain barrier penetration, or the 4-isomer when lower lipophilicity is preferred [2]. The compound's molecular weight (184.28), hydrogen bond donor count (2), and acceptor count (2) all conform to fragment-like physicochemical criteria, making it suitable for inclusion in fragment libraries where regioisomeric property space coverage is systematically evaluated [3]. This scenario derives from the lipophilicity comparison in Section 3, Evidence Item 1.

Quote Request

Request a Quote for N-tert-butylpiperidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.